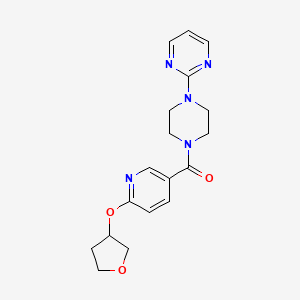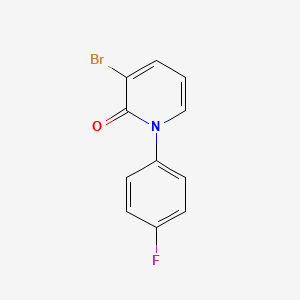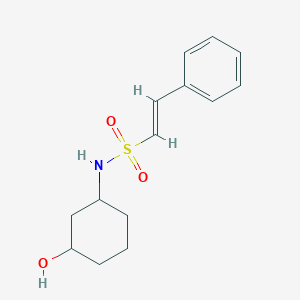
(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel chemical entity with a molecular formula of C20H25N5O. It has been studied for its potential anti-tubercular activity .
Synthesis Analysis
The compound has been synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process involves a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidinyl piperazine moiety attached to a pyridinyl methanone group via a tetrahydrofuran-3-yl ether linkage . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions involved in its mechanism of action are not specified in the available literature.Physical and Chemical Properties Analysis
The compound has a molecular weight of 351.4 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available literature.Scientific Research Applications
Antibacterial Agents
Research into piperazinyl oxazolidinone antibacterial agents containing heteroaromatic rings, including pyridine and pyrimidine, highlights significant antibacterial properties. These compounds have been identified for their effectiveness against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in developing new antibacterial therapies (Tucker et al., 1998).
Metabolism and Pharmacokinetics
A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, related in structure to the queried compound, in rats, dogs, and humans provides insights into the compound's metabolic pathways. This includes hydroxylation, amide hydrolysis, and renal clearance, offering a foundation for understanding the pharmacokinetics of similar compounds (Sharma et al., 2012).
Synthesis of Antimicrobial Agents
The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates antimicrobial activity. Using specific starting materials and synthetic pathways, these compounds were shown to possess antibacterial and antifungal activities comparable to standard drugs, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Anticonvulsant Drug Development
Another research avenue involves the development and validation of HPLC determination for related substances in novel anticonvulsant agents. This underscores the importance of analytical methods in the development of new pharmaceuticals, highlighting the compound's relevance in drug development processes (Severina et al., 2021).
Mechanism of Action
Future Directions
The compound’s significant anti-tubercular activity suggests it may have potential for further development as a novel anti-tubercular agent . Future research could focus on elucidating its exact mechanism of action, optimizing its synthesis process, and conducting comprehensive safety and efficacy studies.
Properties
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-2-3-16(21-12-14)26-15-4-11-25-13-15)22-7-9-23(10-8-22)18-19-5-1-6-20-18/h1-3,5-6,12,15H,4,7-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUQUQYLVWFHHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)



![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)
![3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2407977.png)
![N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B2407979.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)
![2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2407983.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)



